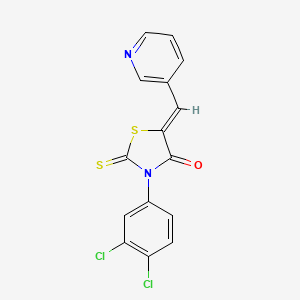
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic molecule that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(1,3-benzoxazol-2-yl)acetophenone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced chalcones or alcohol derivatives.
Substitution: Amino or thiol-substituted chalcones.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell cycle regulation, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active molecules, contributing to the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and fluorophenyl group allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-1-(2-fluorophenyl)-3-(1,3-benzoxazol-2-yl)prop-2-en-1-one
- (2Z)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one
- (2E)-1-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one
Uniqueness
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: stands out due to the presence of both the benzoxazole ring and the fluorophenyl group, which confer unique biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards specific biological targets, making it a valuable molecule for further research and development.
Eigenschaften
Molekularformel |
C22H14FNO2 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H14FNO2/c23-18-11-5-4-10-16(18)14-17(21(25)15-8-2-1-3-9-15)22-24-19-12-6-7-13-20(19)26-22/h1-14H/b17-14+ |
InChI-Schlüssel |
ALWZVJISZDZCIT-SAPNQHFASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2F)/C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanolate](/img/structure/B12154614.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide](/img/structure/B12154632.png)
![3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154633.png)
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12154639.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12154647.png)

![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12154664.png)
![2-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B12154672.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12154674.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12154686.png)

![[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12154701.png)
![3-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12154708.png)
